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Compound of Interest

Compound Name: Rubidium hydrogen sulfate

Cat. No.: B101858 Get Quote

This technical guide provides a comprehensive overview of the crystallographic characteristics

of rubidium hydrogen sulfate (RbHSO₄), a compound known for its interesting ferroelectric

properties. This document is intended for researchers, scientists, and professionals in drug

development and materials science who require detailed structural information.

Crystal Structure and Phase Transitions
Rubidium hydrogen sulfate exhibits a complex phase behavior, with its crystal structure being

highly dependent on temperature and pressure. The primary phases observed are a

paraelectric phase at ambient conditions and a ferroelectric phase at low temperatures.

Additionally, a distinct high-pressure phase has been identified.

1.1. Paraelectric Phase (Phase I)

At room temperature (approximately 293 K), RbHSO₄ exists in a paraelectric phase. The

crystal structure is monoclinic, and while there has been some discussion in the literature

regarding potential disorder of the sulfate groups, more recent studies suggest an ordered

structure.[1] The commonly accepted space group for this phase is P2₁/n.[1][2][3][4][5]

1.2. Ferroelectric Phase (Phase II)

Upon cooling, rubidium hydrogen sulfate undergoes a phase transition to a ferroelectric

state. This transition typically occurs at a Curie temperature of about 264 K.[6] The ferroelectric
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phase is characterized by a lower symmetry, belonging to the noncentrosymmetric space group

Pn.[1][3] This transition involves distortions in the sulfate groups.[1]

1.3. High-Pressure Phase (Phase III)

Under the application of high pressure, RbHSO₄ transitions to a third phase. The symmetry of

this high-pressure phase has been revised to the centrosymmetric space group P2₁/c, which

results in the suppression of ferroelectricity.[6][7] Another study at pressures of 0.96 and 1 GPa

described this phase as monoclinic with the space group P2₁.[6]

Quantitative Crystallographic Data
The lattice parameters for the different phases of rubidium hydrogen sulfate, as determined

by X-ray and neutron diffraction studies, are summarized in the tables below for easy

comparison.

Table 1: Space Group and Lattice Parameters of Rubidium Hydrogen Sulfate at Ambient

Pressure

Phase
Temper
ature
(K)

Space
Group

a (Å) b (Å) c (Å) β (°)
Referen
ce

Paraelect

ric (I)
293 P2₁/n

14.3503(

14)
4.6187(4)

14.3933(

14)
118.03(1) [1]

Ferroelec

tric (II)
200 Pn

14.2667(

12)
4.5878(4)

14.2924(

12)
118.01(1) [1]

Note: Some sources also report the space group for the paraelectric phase as P2₁/c, which is a

different setting of P2₁/n.[6] Another source provides the following lattice parameters for the

P2₁/n space group: a = 1440 pm, b = 462.2 pm, c = 1436 pm, and β = 118.0°.[2][4][5]

Table 2: Space Group and Lattice Parameters of Rubidium Hydrogen Sulfate at High

Pressure
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Phase
Pressu
re
(GPa)

Tempe
rature
(K)

Space
Group

a (Å) b (Å) c (Å) γ (°)
Refere
nce

High-

Pressur

e (III)

0.96

and

1.00

295 P112₁ ~7.354 ~7.354 7.758 110.84 [8]

Note: The symmetry of the high-pressure phase is also reported as the centrosymmetric space

group P2₁/c, leading to the suppression of ferroelectricity.[6][7]

Experimental Protocols
The crystallographic data presented in this guide were primarily obtained through single-crystal

X-ray diffraction and neutron diffraction techniques.

3.1. Crystal Growth

Single crystals of rubidium hydrogen sulfate are typically grown by the slow evaporation of

an aqueous solution containing equimolar amounts of rubidium sulfate (Rb₂SO₄) and sulfuric

acid (H₂SO₄) at a constant temperature, for instance, 313 K (40 °C).[1] Another method

involves the reaction of water with a stoichiometric amount of rubidium disulfate (Rb₂S₂O₇) in a

humidity-free environment.[2][4] A further synthesis method involves the reaction of rubidium

chloride (RbCl) with warm sulfuric acid.[2][4]

3.2. X-ray Diffraction

For single-crystal X-ray diffraction, a suitable crystal is mounted on a goniometer. Data

collection is often performed using a diffractometer equipped with a CCD detector and

monochromatic MoKα radiation (λ=0.71073 Å).[9] For low-temperature studies, the crystal is

cooled using a cryostream of nitrogen.[9] The collected intensity data are corrected for Lorentz

and polarization effects, and absorption corrections are applied. The crystal structure is then

solved using direct methods and refined by least-squares methods.[9]

3.3. Neutron Diffraction
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Neutron Laue diffraction has also been employed to investigate the crystal structure,

particularly to determine the positions of hydrogen atoms, which are difficult to locate with X-ray

diffraction.[6][7] In these experiments, a single crystal is exposed to a neutron beam, and the

resulting diffraction patterns are collected and analyzed.[7]

Logical Relationships: Phase Transitions
The relationship between the different phases of rubidium hydrogen sulfate as a function of

temperature and pressure can be visualized as a workflow.

Phase Transitions of Rubidium Hydrogen Sulfate
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Caption: Phase transitions of RbHSO₄ with temperature and pressure.

This diagram illustrates the transitions between the paraelectric, ferroelectric, and high-

pressure phases of rubidium hydrogen sulfate, driven by changes in temperature and

pressure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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